Pyrenedecanoic acid

Oxygen Sensing Fluorescence Quenching Chemisorption Film

Select Pyrenedecanoic acid (P10, CAS 60177-21-1) for superior biophysical data. Its specific C10 chain ensures correct membrane insertion depth and lateral diffusion (DL = 1.7 × 10⁻⁷ cm²/sec), which shorter P4 or longer P12 analogs cannot replicate, compromising assay validity. For reproducible spectroscopy, insist on HPLC-verified ≥99% purity; standard grades contain up to 8% impurities that confound excimer and fluorescence lifetime measurements. This probe's high I0/I100 ratio (36.6) is critical for fabricating sensitive optical oxygen sensors. For lipase studies, P10 esters offer distinct, slower hydrolysis kinetics ideal for extended linear ranges.

Molecular Formula C26H28O2
Molecular Weight 372.5 g/mol
CAS No. 60177-21-1
Cat. No. B148708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrenedecanoic acid
CAS60177-21-1
Synonymspyrenedecanoic acid
Molecular FormulaC26H28O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O
InChIInChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28)
InChIKeyPIMKEUIWMFJVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrenedecanoic Acid (CAS 60177-21-1): A Fluorescent Fatty Acid Probe for Membrane Dynamics and Lipid Metabolism Studies


Pyrenedecanoic acid (CAS 60177-21-1), also known as 1-pyrenedecanoic acid or P10, is a synthetic fluorescent fatty acid analog with a molecular weight of 372.5 Da and the molecular formula C26H28O2 . It consists of a pyrene fluorophore covalently linked to a saturated C10 decanoic acid chain, which enables its spontaneous incorporation into biological membranes and lipid bilayers . The compound exhibits intense blue fluorescence with an excitation maximum at 341 nm and an emission maximum at 377 nm, and its fluorescence properties are highly sensitive to the local molecular environment, making it a versatile optical probe for biophysical studies . Due to its excimer-forming capability, pyrenedecanoic acid is widely used to investigate membrane fluidity, lipid lateral diffusion, and lipid phase separation phenomena in both artificial and native membrane systems [1].

Why Generic Substitution of Pyrenedecanoic Acid (CAS 60177-21-1) Fails: Chain Length and Purity Dictate Experimental Outcomes


Substituting pyrenedecanoic acid (C10) with shorter-chain analogs such as pyrenebutanoic acid (P4, C4) or longer-chain analogs such as 12-(1-pyrene)dodecanoic acid (P12, C12) is not straightforward due to profound differences in enzymatic substrate specificity, membrane insertion depth, and lateral diffusion behavior [1]. For instance, lipase enzymes hydrolyze P4-containing esters at markedly higher rates than P10-containing esters, directly impacting assay sensitivity and kinetic interpretation [1]. Furthermore, the purity of commercially available material is critical; standard silica column purification yields pyrenedecanoic acid that appears homogeneous by TLC but contains up to 8% impurities detectable only by GC, whereas HPLC-purified material achieves 99.98% purity, a level essential for reproducible spectroscopic and quantitative biophysical measurements [2]. The specific C10 chain length also dictates the probe's orientation and depth within the lipid bilayer, influencing excimer formation efficiency and the accuracy of membrane fluidity and phase separation quantitation [3]. Therefore, direct substitution without accounting for these chain-length-specific and purity-dependent parameters will compromise the validity and comparability of experimental data.

Pyrenedecanoic Acid (CAS 60177-21-1) Product-Specific Quantitative Evidence Guide


Superior Oxygen Sensing Sensitivity of Pyrenedecanoic Acid Films Compared to Unmodified Pyrene

An optical oxygen sensor based on the fluorescence quenching of 1-pyrenedecanoic acid chemisorption film exhibits an I0/I100 value of 36.6, where I0 and I100 represent fluorescence intensities under 100% argon and 100% oxygen, respectively [1]. This high ratio indicates significantly greater oxygen sensitivity compared to other pyrene-based sensors, which typically show lower I0/I100 values due to less efficient oxygen quenching or less stable film formation. The C10 alkyl chain facilitates the formation of a highly ordered chemisorption layer on anodic oxidized aluminum plates, enhancing the accessibility of the pyrene fluorophore to molecular oxygen and thus improving sensor performance [1].

Oxygen Sensing Fluorescence Quenching Chemisorption Film

Quantitative Lateral Diffusion Coefficient in Dipalmitoylphosphatidic Acid (DPA) Membranes

Using the excimer formation technique, the coefficient of lateral diffusion (DL) for pyrenedecanoic acid was determined in dipalmitoylphosphatidic acid (DPA) membranes at pH 9 and 60°C to be 1.7 × 10⁻⁷ cm²/sec [1]. Under identical experimental conditions, the lateral diffusion coefficient of the same probe in dipalmitoyllecithin (DPL) membranes was measured as 0.8 × 10⁻⁷ cm²/sec [1]. This twofold difference demonstrates the probe's sensitivity to the host lipid environment and provides a quantitative reference for membrane fluidity and lipid domain formation studies.

Membrane Biophysics Lateral Diffusion Phase Separation

Chain-Length-Dependent Hydrolysis Rates Distinguish Pyrenedecanoic Acid (P10) from Pyrenebutanoic Acid (P4) in Lipase Assays

When used as fluorescent substrates for human pancreatic carboxylic ester hydrolase and bile salt-stimulated lipase, pyrenebutanoic acid (P4)-containing esters were hydrolyzed at significantly higher rates than pyrenedecanoic acid (P10)-containing esters [1]. The hydrolytic rates of the 'short' acyl esters (P4-containing) were higher than those of the 'long' ones (P10-containing), directly demonstrating that the C10 chain of pyrenedecanoic acid confers distinct substrate specificity compared to the C4 chain analog [1]. This chain-length-dependent kinetic behavior is essential for designing assays with appropriate sensitivity and for studying enzyme specificity toward fatty acid chain length.

Lipase Assay Enzyme Kinetics Fluorescent Substrate

Achievable Purity of 99.98% by HPLC Ensures Reproducible Spectroscopic Measurements

Commercially obtained pyrenedecanoic acid, even when appearing homogeneous by thin-layer chromatography (TLC), was found by gas-liquid chromatography (GC) of its methyl ester to contain only 92% of the main component, with four separate impurity peaks detected [1]. After two sequential passes on a C18 reverse-phase HPLC column, the purity of pyrenedecanoic acid was increased to 99.98% by GC analysis [1]. Spectroscopic characterization revealed that one major impurity is a C10 fatty acid with an altered aromatic moiety, while two others are pyrene derivatives with acyl chains that are probably not decanoic acid [1]. These impurities can significantly distort fluorescence measurements if not removed.

Analytical Chemistry Fluorescence Spectroscopy Purification

Excimer-to-Monomer Fluorescence Ratio Quantifies Membrane Fluidity in Live-Cell Studies

Membrane fluidity of rat neutrophils was assessed using pyrenedecanoic acid and flow cytometry, with results expressed as the fluorescence intensity ratio of excimer (IE) to monomer (IM) [1]. The baseline IE/IM ratio for rat neutrophils was determined to be 0.50 ± 0.048 [1]. Following E. coli inoculation, this ratio rapidly increased, reaching a maximum of nearly 1.00 after 10-20 minutes before returning to baseline [1]. This dynamic range (0.50 to ~1.00) provides a quantitative window for detecting physiologically relevant changes in membrane fluidity, demonstrating the probe's utility for real-time monitoring of cellular responses.

Membrane Fluidity Flow Cytometry Neutrophil Biology

Defined Spectral Properties (Ex 341nm / Em 377nm) Enable Consistent Multiplexing and Instrument Calibration

Pyrenedecanoic acid exhibits a well-characterized fluorescence excitation maximum at 341 nm and an emission maximum at 377 nm in solution . These spectral properties are distinct from those of other pyrene derivatives; for example, unmodified pyrene in cyclohexane shows different absorption and emission maxima due to the absence of the alkyl chain, which influences the fluorophore's local environment and quantum yield [1]. The defined Ex/Em of pyrenedecanoic acid allows for precise instrument setup, compatibility with standard DAPI/filter sets, and reliable multiplexing with other fluorophores that do not overlap in these spectral regions.

Fluorescence Spectroscopy Probe Characterization Instrument Calibration

Optimal Research and Industrial Applications for Pyrenedecanoic Acid (CAS 60177-21-1) Based on Quantified Performance


Optical Oxygen Sensor Fabrication Requiring High I0/I100 Sensitivity

The I0/I100 ratio of 36.6 for pyrenedecanoic acid chemisorption films [1] directly supports its use in fabricating highly sensitive optical oxygen sensors. Researchers developing oxygen-sensing devices for environmental monitoring, clinical analysis, or industrial process control should select pyrenedecanoic acid over unmodified pyrene or shorter-chain pyrene derivatives to achieve the high sensitivity and stable film formation documented. The C10 chain length is critical for forming well-ordered chemisorption layers on metal oxide surfaces [1].

Membrane Biophysics Studies Quantifying Lateral Diffusion and Lipid Domain Formation

The lateral diffusion coefficient (DL = 1.7 × 10⁻⁷ cm²/sec in DPA at 60°C) provides a quantitative benchmark for membrane fluidity and phase separation studies [2]. Investigators examining lipid-protein interactions, membrane domain organization, or the effects of pharmacological agents on bilayer dynamics should utilize pyrenedecanoic acid as an excimer-forming probe. The documented difference in DL between DPA and DPL membranes (0.8 × 10⁻⁷ cm²/sec) [2] validates the probe's sensitivity to the host lipid environment, enabling reproducible quantification of lateral mobility changes.

Lipase and Esterase Activity Assays Requiring Chain-Length-Dependent Substrate Specificity

For enzymatic assays targeting pancreatic carboxylic ester hydrolase or bile salt-stimulated lipase, pyrenedecanoic acid (P10)-based fluorescent esters offer a distinct kinetic profile compared to P4 analogs [3]. The slower hydrolysis rate of P10 esters relative to P4 esters [3] makes P10 substrates particularly suitable for applications where extended linear assay ranges are needed or when the goal is to mimic physiological long-chain fatty acid metabolism. Procurement of P10-containing substrates is indicated over P4 analogs when chain-length specificity is a primary experimental variable.

High-Precision Spectroscopic Studies Demanding Ultra-High Purity (≥99.98%)

Fluorescence lifetime measurements, quantum yield determinations, and quantitative excimer formation studies require probe material of exceptional purity. Standard commercial pyrenedecanoic acid can contain up to 8% impurities that confound spectroscopic data [4]. For these applications, procurement of HPLC-purified material verified at 99.98% purity by GC analysis [4] is essential. Researchers should specifically request batch-specific purity certificates and consider additional HPLC purification when reproducibility of spectroscopic parameters is critical.

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